molecular formula C24H21N3O2S2 B10895396 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{4-[(2-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{4-[(2-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B10895396
M. Wt: 447.6 g/mol
InChI Key: HCKFXCLZDCXXGX-AFUMVMLFSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’~1~-((E)-1-{4-[(2-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and an acetohydrazide moiety

Properties

Molecular Formula

C24H21N3O2S2

Molecular Weight

447.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H21N3O2S2/c1-17-6-2-3-7-19(17)15-29-20-12-10-18(11-13-20)14-25-27-23(28)16-30-24-26-21-8-4-5-9-22(21)31-24/h2-14H,15-16H2,1H3,(H,27,28)/b25-14+

InChI Key

HCKFXCLZDCXXGX-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’~1~-((E)-1-{4-[(2-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole with a suitable thiol reagent under mild conditions.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting acetic acid hydrazide with an appropriate aldehyde or ketone.

    Final Coupling Reaction: The final step involves coupling the benzothiazole-sulfanyl intermediate with the acetohydrazide derivative under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’~1~-((E)-1-{4-[(2-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’~1~-((E)-1-{4-[(2-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’~1~-((E)-1-{4-[(2-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1,3-Benzothiazol-2-ylsulfanyl)-N’~1~-((E)-1-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)acetohydrazide
  • **2-(1,3-Benzothiazol-2-ylsulfanyl)-N’~1~-((E)-1-{4-[(2-methoxybenzyl)oxy]phenyl}methylidene)acetohydrazide
  • **2-(1,3-Benzothiazol-2-ylsulfanyl)-N’~1~-((E)-1-{4-[(2-ethoxybenzyl)oxy]phenyl}methylidene)acetohydrazide

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’~1~-((E)-1-{4-[(2-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide is unique due to its specific substitution pattern, which may confer distinct biological activities and physicochemical properties compared to its analogs.

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